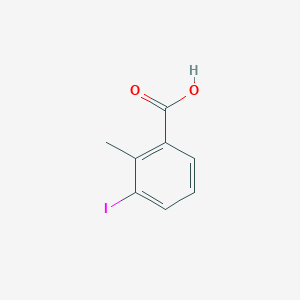

3-Iodo-2-methylbenzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives

3-Iodo-2-methylbenzoic acid belongs to the broader class of halogenated benzoic acid derivatives. These compounds are characterized by a benzoic acid core substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The presence and position of the halogen atom significantly influence the electronic properties and reactivity of the aromatic ring and the carboxylic acid group. ontosight.ai

Halogenated benzoic acids are important in medicinal chemistry and material science because the halogen atoms can form halogen bonds, which are non-covalent interactions that can influence molecular recognition and self-assembly processes. scispace.com The specific properties of this compound, conferred by the iodo- and methyl- substituents, make it a distinct member of this class, offering specific advantages in certain synthetic applications. chemimpex.com Research into this class of compounds is active, with ongoing studies into their synthesis, chromatographic behavior, and biological activities. rsc.orgmdpi.comresearchgate.net

Significance in Advanced Organic Synthesis and Material Science

The utility of this compound as a versatile intermediate is a cornerstone of its significance in advanced organic synthesis. lookchem.combiosynth.com The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. chemimpex.com Its structure is beneficial for creating tailored compounds through electrophilic aromatic substitution reactions. chemimpex.com

In the realm of material science, this compound and its derivatives contribute to the development of new materials. It is utilized in the formulation of advanced polymers and coatings, where its incorporation can enhance properties such as chemical resistance and durability. chemimpex.comlookchem.com Furthermore, it serves as an intermediate in the synthesis of specialized dyes and pigments. chemimpex.comlookchem.com The ability to functionalize the molecule allows for the fine-tuning of the optical and electronic properties of these materials.

Role in Pharmaceutical Research and Agrochemical Development

In pharmaceutical research, this compound serves as a crucial building block for the synthesis of biologically active molecules and active pharmaceutical ingredients (APIs). chemimpex.comlookchem.com Its structure is a key component in the synthesis of various pharmaceutical agents, including those investigated for inflammatory diseases. chemimpex.com For instance, it has been identified as a process-related impurity in the synthesis of canagliflozin, an anti-diabetic medication, highlighting its relevance in pharmaceutical manufacturing and quality control. pharmaffiliates.comresearchgate.net The synthesis of novel anticancer agents derived from the structurally similar 3-iodo-4-methylbenzoic acid further underscores the potential of this class of compounds in medicinal chemistry. researchgate.net

The compound also plays a role in the development of new agrochemicals. chemimpex.comindiamart.com The structural motifs present in this compound can be found in molecules designed to have specific biological effects on pests or plants. Its use as a synthetic intermediate allows for the creation of diverse libraries of compounds that can be screened for potential herbicidal or pesticidal activity.

Overview of Research Trajectories and Future Prospects

Current and future research involving this compound is focused on several promising trajectories. The development of more efficient and selective synthetic methodologies for its preparation and for its use in coupling reactions remains an active area of investigation. rsc.org This includes palladium-catalyzed C-H halogenation techniques which could provide more direct routes to such compounds. scispace.com

There is significant potential in exploring new derivatives of this compound for novel applications in medicine and materials science. chemimpex.com Structure-activity relationship (SAR) studies on its derivatives are expected to yield compounds with optimized biological activities for drug discovery. As researchers continue to explore the unique properties conferred by the iodine substituent, it is anticipated that this compound will continue to be a valuable tool in the creation of innovative chemical entities.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| Canagliflozin |

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNKIHYPOWUMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370557 | |

| Record name | 3-iodo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133232-56-1 | |

| Record name | 3-iodo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Iodo 2 Methylbenzoic Acid

Historical Evolution of Synthesis Strategies for Iodobenzoic Acids

The synthesis of iodobenzoic acids has evolved significantly over the years, driven by the need for these compounds as intermediates in various fields, including pharmaceuticals and materials science. chemimpex.comsolubilityofthings.com Early methods for the iodination of aromatic compounds often relied on harsh conditions and produced mixtures of isomers, necessitating difficult purification steps. google.com

Historically, direct iodination of benzoic acid derivatives was known to be challenging due to the deactivating nature of the carboxylic acid group, which makes the aromatic ring less susceptible to electrophilic attack. google.comscribd.com This led to the exploration of alternative routes, such as the Sandmeyer reaction, which involves the diazotization of an amino group followed by iodide substitution. wikipedia.orgorgsyn.orgwikipedia.org This method provided a more regioselective approach to synthesizing specific isomers of iodobenzoic acid. wikipedia.orgorgsyn.org

Over time, advancements in synthetic methodology have led to the development of more efficient and selective direct iodination techniques. These modern approaches often employ a combination of iodine with a strong oxidizing agent to generate a more potent electrophilic iodine species. scribd.comsmolecule.comolemiss.edu The use of catalysts, including various acids and, more recently, microporous materials like zeolites, has further refined the process, allowing for greater control over the reaction's selectivity and yield. google.comresearchgate.net These developments have been crucial for the industrial-scale production of specific iodobenzoic acid isomers, including 3-iodo-2-methylbenzoic acid. google.comgoogle.com

Classical Synthetic Routes

The preparation of this compound has traditionally relied on established organic reactions, adapted to achieve the desired substitution pattern on the benzoic acid core. These classical routes include variations of the Sandmeyer reaction and direct iodination methods.

Sandmeyer Reaction Analogs and Challenges

The Sandmeyer reaction is a well-established method for introducing a variety of functional groups, including halogens, onto an aromatic ring by displacing a diazonium salt. wikipedia.org In the context of synthesizing iodobenzoic acids, this typically involves the diazotization of an aminobenzoic acid precursor, followed by treatment with an iodide salt, such as potassium iodide. wikipedia.orgorgsyn.org While the Sandmeyer reaction itself often proceeds without the need for a copper catalyst for iodination, it is still categorized under this class of reactions. organic-chemistry.orgmasterorganicchemistry.com

Iodination of 2-Methylbenzoic Acid Precursors

Direct iodination of 2-methylbenzoic acid presents a more direct, albeit challenging, route to this compound. The primary challenge lies in controlling the regioselectivity of the iodination reaction. The methyl group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. This opposing directing effect can lead to a mixture of iodinated isomers.

To overcome the low reactivity of the benzoic acid ring towards direct iodination with molecular iodine, an oxidizing agent is typically employed. google.comolemiss.edu This agent oxidizes iodine to a more powerful electrophilic species, often postulated as I+ or a related hypervalent iodine species, which can then attack the aromatic ring. olemiss.edusciencemadness.org

Iodic acid (HIO₃) and periodic acid (H₅IO₆) are commonly used oxidizing agents in the iodination of aromatic compounds, including benzoic acid derivatives. google.comgoogle.comnih.govresearchgate.net These reagents, in combination with iodine, have proven effective in achieving iodination where molecular iodine alone would be unreactive. google.comoup.com The reaction of 2-methylbenzoic acid with iodine in the presence of iodic acid or periodic acid can lead to the formation of mono-iodinated products. google.comgoogle.com However, the reaction conditions, such as temperature and the presence of other acids like sulfuric acid, must be carefully controlled to optimize the yield of the desired 3-iodo isomer and minimize the formation of other regioisomers, such as 5-iodo-2-methylbenzoic acid. google.comgoogleapis.com

The use of these oxidizing agents is crucial for enhancing the reactivity of the system. For instance, in the absence of an effective oxidizing agent, the iodination of compounds with electron-withdrawing groups like 2-methylbenzoic acid proceeds poorly, if at all. google.comgoogle.com

A significant advancement in the selective iodination of 2-methylbenzoic acid has been the use of microporous materials, particularly H-β-form zeolites, as catalysts. google.comgoogle.com Zeolites are crystalline aluminosilicates with a regular, porous structure that can influence the regioselectivity of a reaction through shape-selective catalysis. google.comresearchgate.net

In the iodination of 2-methylbenzoic acid, the use of H-β zeolite in conjunction with iodine and an oxidizing agent like iodic or periodic acid has been shown to enhance the yield and selectivity of the reaction. google.comgoogle.com While the primary product is often the 5-iodo isomer due to steric and electronic factors, the 3-iodo isomer is also formed. google.com The zeolite's porous network is thought to play a role in orienting the substrate and the iodinating species, thereby influencing the position of iodination. google.com The reaction is typically carried out in a solvent such as acetic acid, often with the addition of acetic anhydride (B1165640). google.comgoogleapis.comchemicalbook.com

Research has shown that the conversion of 2-methylbenzoic acid and the yields of the iodinated products are significantly affected by the presence of the H-β zeolite catalyst. For example, one study demonstrated that the reaction of 2-methylbenzoic acid with iodine and iodic acid in the presence of H-β zeolite resulted in a 64% yield of 5-iodo-2-methylbenzoic acid and a 12% yield of this compound, showcasing the catalyst's influence on the reaction outcome. google.com

Directed Ortho Metalation Strategies

Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic rings. In the context of synthesizing substituted benzoic acids, the carboxylic acid group itself can act as a directing group, facilitating metalation at the ortho position. organic-chemistry.orgnih.govacs.org This approach offers a significant advantage over traditional electrophilic substitution methods, which might lack regiocontrol.

The general principle involves the deprotonation of the position ortho to the carboxylic acid by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.orgunblog.fr The resulting aryllithium intermediate can then be quenched with an electrophile, in this case, an iodine source like molecular iodine (I₂), to introduce the iodo group at the desired position.

For the synthesis of this compound, this strategy would ideally start from 2-methylbenzoic acid. The methyl group at the 2-position would direct the metalation to either the 3- or 6-position. The carboxylate group, being a potent directing group, would strongly favor lithiation at the adjacent 6-position. However, achieving selective iodination at the 3-position via this direct route on 2-methylbenzoic acid is challenging due to the directing effects of both the carboxyl and methyl groups.

Research has shown that the choice of the organolithium base and reaction conditions can influence the regioselectivity of the metalation. unblog.fracs.org For instance, the use of s-BuLi/TMEDA at low temperatures has been shown to selectively deprotonate the position ortho to the carboxylate in some benzoic acid derivatives. organic-chemistry.orgacs.org Conversely, different bases or reaction conditions can lead to a reversal of regioselectivity. unblog.fracs.org

While direct ortho-metalation of 2-methylbenzoic acid to achieve 3-iodination is not straightforward, the principle of DoM is a cornerstone of modern organic synthesis for preparing highly substituted aromatics that are otherwise difficult to access. organic-chemistry.orgepa.gov

Table 1: Key Reagents in Directed Ortho-Metalation

| Reagent/Component | Function | Reference |

| Substituted Benzoic Acid | Starting material and directing group | organic-chemistry.org |

| Organolithium Reagent (e.g., n-BuLi, s-BuLi) | Strong base for deprotonation | acs.org |

| TMEDA | Chelating agent to enhance basicity and solubility | organic-chemistry.org |

| Iodine (I₂) | Electrophile to introduce the iodo group | unblog.fr |

| Anhydrous THF | Aprotic solvent | acs.org |

Transhalogenation Approaches and Limitations

Transhalogenation, also known as halogen exchange, is a substitution reaction where one halogen atom in a compound is replaced by another. wikipedia.org This method can be a viable route for the synthesis of aryl iodides from the corresponding aryl chlorides or bromides. wikipedia.orgresearchgate.net A well-known example of this type of reaction is the Finkelstein reaction, which typically involves the exchange of a chloride or bromide with an iodide using an alkali metal iodide like sodium iodide. wikipedia.org

For the synthesis of this compound, a potential transhalogenation route would involve the initial synthesis of 3-chloro- or 3-bromo-2-methylbenzoic acid, followed by a halogen exchange reaction. This approach is often considered when the direct iodination of the parent molecule is inefficient or lacks regioselectivity. Copper-catalyzed Finkelstein-type reactions have emerged as effective methods for the conversion of aryl bromides and chlorides to aryl iodides. researchgate.netfrontiersin.org

Table 2: Comparison of Halogen Bond Strengths

| Carbon-Halogen Bond | Approximate Bond Energy (kJ/mol) |

| C-F | 485 |

| C-Cl | 327 |

| C-Br | 285 |

| C-I | 213 |

Note: The weaker C-I bond facilitates the displacement of other halogens by iodide.

Use of N-Iodosuccinimide (NIS) in Iodination

N-Iodosuccinimide (NIS) is a versatile and widely used reagent for the electrophilic iodination of a variety of organic compounds, including aromatic systems. organic-chemistry.orgsioc-journal.cn It is often favored over molecular iodine due to its milder nature and ease of handling. The reactivity of NIS can be significantly enhanced by the presence of an acid catalyst, which protonates the succinimide (B58015) nitrogen, making the iodine atom more electrophilic. researchgate.net

The iodination of benzoic acid derivatives using NIS has been studied, and the reaction conditions can be tuned to achieve the desired regioselectivity. niscpr.res.in For the synthesis of this compound, the starting material would be 2-methylbenzoic acid. The directing effects of the methyl and carboxylic acid groups would influence the position of iodination. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The combination of these directing effects would likely lead to a mixture of isomers, with the major product depending on the specific reaction conditions.

The use of strong acids like sulfuric acid or trifluoroacetic acid (TFA) as catalysts can activate NIS to iodinate even deactivated aromatic rings. organic-chemistry.orgresearchgate.netlookchem.com The choice of solvent can also play a crucial role in the outcome of the reaction. organic-chemistry.org While NIS offers a convenient method for iodination, achieving high regioselectivity for the synthesis of this compound from 2-methylbenzoic acid can be challenging due to the competing directing effects of the existing substituents. Careful optimization of the reaction conditions, including the choice of acid catalyst and solvent, would be necessary to maximize the yield of the desired isomer.

Synthesis from Substituted Anilines via Diazotization

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl halides from aryl amines. google.comgoogle.com This process involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a halide. For the synthesis of this compound, the starting material would be 3-amino-2-methylbenzoic acid.

The synthesis proceeds in two main steps:

Diazotization: 3-Amino-2-methylbenzoic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (like hydrochloric or sulfuric acid) at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt.

Iodination: The resulting diazonium salt solution is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group and is readily displaced by the iodide ion to yield this compound. orgsyn.org

This method is generally high-yielding and provides a regiochemically unambiguous route to the desired product, as the position of the iodo group is determined by the position of the amino group in the starting aniline. However, the Sandmeyer reaction involves the use of potentially unstable diazonium salts and requires careful temperature control. google.comgoogleapis.com

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govat.ua The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often, cleaner reactions with fewer side products. nih.govreading.ac.uk

In the context of synthesizing this compound, microwave heating could potentially be applied to several of the traditional methods described above. For instance, the iodination of 2-methylbenzoic acid using NIS or the Sandmeyer reaction from 3-amino-2-methylbenzoic acid could be adapted for microwave conditions. The rapid heating provided by microwaves can enhance the rate of these reactions, allowing them to be completed in minutes rather than hours. reading.ac.ukscielo.br

For example, a study on the synthesis of 1-acetyl-1H-indol-3-yl acetate (B1210297) derivatives demonstrated the efficiency of microwave irradiation in a cyclization reaction, achieving the desired product in just one minute. reading.ac.uk While a specific microwave-assisted synthesis for this compound is not extensively documented, the principles of microwave chemistry suggest that it could be a viable approach to improve the efficiency of its synthesis.

Table 3: Potential Advantages of Microwave-Assisted Synthesis

| Feature | Description | Reference |

| Reduced Reaction Times | Reactions can be completed in minutes instead of hours. | nih.gov |

| Increased Yields | Higher conversion of reactants to products. | nih.gov |

| Cleaner Reactions | Reduced formation of by-products. | nih.gov |

| Energy Efficiency | Localized heating of the reaction mixture. | at.ua |

Photocatalytic and Organocatalytic Methods

Photocatalysis and organocatalysis represent cutting-edge areas of chemical synthesis that offer mild and selective reaction conditions. uni-giessen.denih.gov

Photocatalysis utilizes light to initiate chemical reactions in the presence of a photocatalyst. This approach can enable transformations that are difficult to achieve through traditional thermal methods. While specific photocatalytic methods for the direct synthesis of this compound are not widely reported, the field of photocatalysis is rapidly expanding and offers potential for the development of novel C-H functionalization reactions. nih.gov

Organocatalysis employs small organic molecules as catalysts, avoiding the use of often toxic and expensive metal catalysts. uni-giessen.debeilstein-journals.orgfluorochem.co.uk Brønsted acids, for example, can be used to catalyze a variety of reactions. beilstein-journals.org In the context of iodination, organocatalysts could potentially be used to activate an iodine source or the aromatic substrate, leading to a more controlled and selective reaction. While direct organocatalytic C-H iodination of 2-methylbenzoic acid to selectively form the 3-iodo isomer remains a research challenge, the principles of organocatalysis offer a promising avenue for the development of greener and more efficient synthetic routes.

Continuous Flow Synthesis

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and often higher yields. researchgate.net For the synthesis of compounds like this compound, flow reactors enable precise management of temperature, pressure, and reaction time, which is particularly advantageous for exothermic or rapid reactions. researchgate.net

The application of flow chemistry can be seen in multi-step syntheses where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification at each stage. researchgate.netuc.pt For instance, a two-step continuous-flow synthesis has been developed for cyclic iodonium (B1229267) salts, which are related in structure. beilstein-journals.org This process involves an initial oxidation and cyclization step, which can be optimized in a flow reactor. beilstein-journals.org Such methodologies highlight the potential for developing a continuous flow process for the synthesis of this compound, potentially starting from 2-methylbenzoic acid and an appropriate iodine source. The use of packed-bed reactors with immobilized reagents or catalysts is a common strategy in flow synthesis, which could be adapted for the iodination of 2-methylbenzoic acid. google.com

Solvent-Free and Reduced-Solvent Methodologies

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize or eliminate the use of volatile organic solvents. researchgate.net Solvent-free reactions can lead to higher reaction rates, reduced waste, and simplified work-up procedures. researchgate.netjocpr.com

For the synthesis of related benzoic acid derivatives, catalyst- and solvent-free deoxygenative hydroboration has been achieved at ambient temperature. researchgate.net While not a direct synthesis of this compound, this demonstrates the feasibility of conducting reactions with benzoic acid derivatives under solvent-free conditions.

The iodination of aromatic compounds, a key step in the synthesis of this compound, can also be performed under reduced-solvent or solvent-free conditions. For example, the iodination of various arenes has been carried out using iodine and an oxidizing agent in the absence of a traditional solvent. These methods often rely on the reactants themselves to form a reactive melt or slurry.

Application of Nanocatalysts in Iodination Reactions

Nanocatalysts are increasingly being explored in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. acs.org In the context of iodination reactions, various metal and metal oxide nanoparticles have shown promise.

For instance, palladium nanoparticles supported on various materials have been used for a range of cross-coupling and carboxylation reactions, some of which involve iodo-substituted aromatic compounds. wiley.com Copper-based nanocatalysts have also been investigated for halogenation reactions. mdpi.com The use of nanocatalysts could offer a more efficient and recyclable catalytic system for the direct iodination of 2-methylbenzoic acid. acs.org

One potential approach involves the use of a nanocatalyst to activate the iodine source, facilitating the electrophilic substitution on the aromatic ring of 2-methylbenzoic acid. The high surface area of the nanocatalyst could lead to milder reaction conditions and improved regioselectivity. Research into the synthesis of aryl iodides has highlighted the use of recyclable heterogeneous catalysts, such as Pd/ZnO nanoparticles, which could be adapted for this specific transformation. acs.org

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of this compound is complicated by the potential for the formation of other isomers, primarily 5-iodo-2-methylbenzoic acid. The directing effects of the methyl and carboxylic acid groups on the benzene (B151609) ring influence the position of the incoming iodo group during electrophilic aromatic substitution.

Isomer Formation and Separation Challenges (e.g., 5-Iodo-2-methylbenzoic acid as By-product)

During the iodination of 2-methylbenzoic acid, the formation of this compound is often accompanied by the production of its isomer, 5-iodo-2-methylbenzoic acid. google.comgoogleapis.com The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to a mixture of products where the iodine can substitute at positions 3, 4, 5, or 6. However, the positions ortho to the bulky carboxylic acid group are sterically hindered. The primary isomers formed are therefore the 3-iodo and 5-iodo derivatives.

The separation of these isomers can be challenging due to their similar physical properties. google.comgoogleapis.com This often necessitates purification techniques such as crystallization, sublimation, or distillation to obtain the desired this compound in high purity. google.com In some reported syntheses focused on producing the 5-iodo isomer, the 3-iodo isomer is explicitly mentioned as a difficult-to-separate by-product. google.comgoogleapis.com

For example, in a process designed to produce 5-iodo-2-methylbenzoic acid, the reaction of 2-methylbenzoic acid with iodine, an oxidizing agent, and acetic anhydride in the presence of a microporous compound still resulted in the formation of this compound as a minor by-product. google.com

Strategies for Enhanced Regioselectivity

Achieving high regioselectivity in the synthesis of this compound is a key objective. Several strategies can be employed to favor the formation of the 3-iodo isomer over other positional isomers.

One approach is the use of directing groups. While the inherent directing effects of the methyl and carboxyl groups lead to a mixture of isomers, modifying these groups or introducing a temporary directing group can alter the regiochemical outcome.

Another strategy involves the use of specific catalytic systems. For instance, iridium-catalyzed ortho-iodination of benzoic acids has been shown to be highly regioselective. acs.org This method, which utilizes an iridium catalyst and an iodine source like N-iodosuccinimide (NIS), can selectively introduce an iodine atom at the position ortho to the carboxylic acid group. acs.orgrsc.org By applying such a system to 2-methylbenzoic acid, the formation of this compound could be favored.

The choice of iodinating agent and reaction conditions also plays a crucial role. Strong electrophilic iodine reagents, prepared from an oxidant like sodium periodate (B1199274) and an iodine source in strong acid, can influence the regioselectivity of the reaction. organic-chemistry.org The use of microporous compounds, such as zeolites, has been shown to enhance the selectivity for the 5-iodo isomer, suggesting that careful selection of the catalyst and support can direct the iodination to a specific position. google.com Therefore, exploring different catalytic systems and reaction media could lead to conditions that preferentially yield the 3-iodo isomer.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield of this compound, careful optimization of various reaction parameters is essential. This includes the choice of reagents, solvent, temperature, and reaction time.

A study on the iodination of 2-methylbenzoic acid to produce the 5-iodo isomer provides insights into the reaction conditions that can be adapted. In this process, the reaction was carried out using iodine, an oxidizing agent (such as iodic acid), and acetic anhydride in acetic acid at reflux temperature (122 °C) for four hours. google.comchemicalbook.com While this was optimized for the 5-iodo isomer, adjustments to these parameters could potentially favor the formation of the 3-iodo isomer.

The use of an oxidizing agent is common in iodination reactions to regenerate iodine from the hydrogen iodide formed as a byproduct, thus allowing for the use of catalytic amounts of iodine. nih.gov The choice and amount of the oxidizing agent can impact the reaction rate and yield.

Furthermore, purification methods are critical for obtaining a high-purity product and thus a higher isolated yield. Techniques such as crystallization, distillation, and sublimation are employed to separate the desired product from unreacted starting materials, byproducts, and other impurities. google.com For instance, after the reaction to produce 5-iodo-2-methylbenzoic acid, the product was isolated by cooling the reaction mixture and collecting the precipitated crystals by filtration. google.com

The table below summarizes the reaction conditions from a study focused on the synthesis of 5-iodo-2-methylbenzoic acid, which also produced the 3-iodo isomer as a byproduct. chemicalbook.com

| Parameter | Value |

| Starting Material | 2-methylbenzoic acid |

| Reagents | Iodine, Iodic acid (70% aq.), Acetic anhydride |

| Catalyst | H-β-form zeolite |

| Solvent | Acetic acid |

| Temperature | 122 °C (reflux) |

| Reaction Time | 4 hours |

| Product Distribution | |

| 5-Iodo-2-methylbenzoic acid Yield | 92.0% |

| 5-Iodo-2-methylbenzoic acid Selectivity | 94.8% |

| This compound Yield | 0.7% |

| This compound Selectivity | 0.7% |

| Purity of 5-iodo-2-methylbenzoic acid in crystals | 99.7% |

This data is from a reaction optimized for the synthesis of 5-iodo-2-methylbenzoic acid and shows the formation of this compound as a minor byproduct. google.comchemicalbook.com

Temperature and Pressure Effects

Reaction temperature is a critical parameter in the synthesis of iodinated benzoic acids. In methods designed to produce the isomeric 5-iodo-2-methylbenzoic acid, the reaction is often conducted at an elevated reflux temperature, such as 122°C in an acetic acid solvent system. google.comchemicalbook.com Other processes have utilized temperatures ranging from 90°C to a reflux temperature of approximately 118°C. google.com

Alternative catalytic methods for the ortho-iodination of benzoic acids, such as those using an iridium catalyst, can proceed under significantly milder conditions, with temperatures ranging from 40°C to 65°C. acs.org These reactions are typically carried out at atmospheric pressure, as pressure modulation is not commonly cited as a primary variable for controlling this type of electrophilic aromatic substitution.

Catalyst Loading and Solvent Selection

The choice of catalyst and solvent is paramount in directing the regioselectivity and efficiency of the iodination of 2-methylbenzoic acid. In one common industrial process, a microporous compound, specifically H-β-form zeolite, is used as a catalyst. google.comchemicalbook.com The catalyst loading is specified as 0.05 parts by weight or more relative to 1 part by weight of the 2-methylbenzoic acid starting material. googleapis.comgoogle.com For instance, a reaction might use 4.6 g of H-β-form zeolite for 20.0 g of 2-methylbenzoic acid. googleapis.comgoogle.com The primary role of this catalyst is to enhance selectivity for the 5-iodo position, thereby minimizing the yield of the 3-iodo isomer. googleapis.comchemicalbook.com

Other catalytic systems, such as those employing an Iridium(III) complex for ortho-iodination, may use a catalyst loading of around 5 mol %. acs.org

The selection of solvent is equally crucial. The zeolite-catalyzed reaction typically employs a mixture of acetic acid and acetic anhydride, with the latter acting as a dehydrating agent. googleapis.comgoogle.comchemicalbook.com For the milder, iridium-catalyzed iodination, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been used effectively as a solvent. acs.org Other solvents noted in the synthesis of related iodo-compounds include dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). chemicalbook.combeilstein-journals.org

Table 1: Catalyst and Solvent Systems in Iodination Reactions

| Catalyst System | Typical Loading | Solvent(s) |

|---|---|---|

| H-β-form Zeolite | ≥ 0.05 parts by weight vs. substrate | Acetic Acid, Acetic Anhydride googleapis.comchemicalbook.com |

Reaction Time and Conversion Rates

Reaction times for the synthesis of iodinated methylbenzoic acids can vary, generally ranging from 1 to 20 hours depending on the specific methodology. google.com A common duration for the zeolite-catalyzed process is around four to seven hours at reflux temperature. google.comchemicalbook.com

Table 2: Reaction Time and Isomer Yields in the Iodination of 2-Methylbenzoic Acid

| Catalyst | Reaction Time | Conversion (2-methylbenzoic acid) | Yield (5-iodo-2-methylbenzoic acid) | Yield (this compound) |

|---|---|---|---|---|

| H-β-form Zeolite | 4 hours | 97.0% chemicalbook.com | 94.3% chemicalbook.com | 0.7% chemicalbook.com |

Purification Techniques for Synthetic Products

The purification of this compound from the reaction mixture, particularly its separation from other isomers like 5-iodo-2-methylbenzoic acid, requires robust techniques. google.com

Recrystallization and Filtration

Filtration is a fundamental first step in purification, primarily used to remove solid catalysts like zeolite from the reaction mixture post-reaction. googleapis.comchemicalbook.com Following filtration, crystallization is a widely used method to isolate the product. google.com This can be induced by cooling the reaction filtrate, for example, to 30°C, which causes the dissolved product to precipitate. chemicalbook.com Alternatively, crystallization can be prompted by adding water to the reaction mixture, which reduces the solubility of the organic acid and forces it out of solution. googleapis.comgoogle.com The precipitated crystals are then collected by a final filtration step and dried. chemicalbook.com In some procedures, a reducing agent like sodium thiosulfate (B1220275) is added before crystallization to quench any remaining free iodine. chemicalbook.com

Column Chromatography (Silica Gel, Eluent Systems)

Column chromatography is a powerful technique for separating isomers with different polarities, making it suitable for isolating this compound from its byproducts. The stationary phase is typically silica (B1680970) gel. The mobile phase, or eluent, is a solvent system chosen to achieve differential migration of the components through the column. Based on the purification of structurally similar compounds, effective eluent systems often consist of a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate. chemicalbook.combeilstein-journals.org

Table 3: Exemplary Eluent Systems for Chromatography of Related Iodo-Aromatics

| Stationary Phase | Eluent System (v/v) | Compound Class | Source |

|---|---|---|---|

| Silica Gel | Ethyl Acetate / Hexane (1:10) | Iodo-benzaldehyde derivative chemicalbook.com | chemicalbook.com |

| Silica Gel | Cyclohexane / Ethyl Acetate (9:1) | Iodo-phenylmethanol derivative beilstein-journals.org | beilstein-journals.org |

Sublimation and Distillation

For achieving very high purity, sublimation and distillation are cited as potential purification techniques. googleapis.comgoogle.comgoogle.com These methods rely on the compound's ability to transition into the gas phase and then re-condense as a purified solid (sublimation) or liquid (distillation), separating it from non-volatile impurities. While mentioned as viable options in patent literature, detailed experimental procedures for the sublimation or distillation of this compound are less commonly reported than crystallization or chromatography. googleapis.comgoogle.com

Reactivity and Reaction Mechanisms of 3 Iodo 2 Methylbenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of 3-iodo-2-methylbenzoic acid is subject to both electrophilic and nucleophilic substitution reactions, with the outcome and reactivity governed by the directing effects of its substituents. The carboxylic acid and iodo groups are electron-withdrawing and generally deactivating, while the methyl group is electron-donating and activating.

In electrophilic aromatic substitution , the directing effects of the substituents are crucial. The methyl group directs incoming electrophiles to the ortho and para positions, whereas the carboxylic acid group is a meta-director. The strong deactivating effect of the nitro group in similar compounds necessitates harsh conditions for further substitution, a principle that applies to the deactivating carboxylic acid group in this compound. The interplay of these groups makes predicting the exact regioselectivity complex without specific experimental data.

In nucleophilic aromatic substitution (NAS) , the iodine atom plays a critical role. Aryl iodides are effective substrates for NAS because the iodide ion is a good leaving group. fiveable.me The carbon-iodine bond is susceptible to attack by nucleophiles, leading to the substitution of the iodine atom and the formation of new carbon-heteroatom bonds, such as carbon-oxygen or carbon-nitrogen bonds. fiveable.me The presence of electron-withdrawing groups on the aromatic ring generally enhances the reactivity of aryl halides towards NAS. fiveable.me In the case of methyl 5-iodo-2-methyl-3-nitrobenzoate, the nitro group's electron-withdrawing nature makes the ring more electrophilic and facilitates the displacement of the iodine by nucleophiles through a two-step addition-elimination mechanism.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Aryl iodides are highly valued substrates for transition metal-catalyzed cross-coupling reactions due to their high reactivity compared to other aryl halides. acs.org This reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are premier coupling partners. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an organohalide. It is widely used due to the stability and low toxicity of the boron reagents and the tolerance of a broad range of functional groups. rsc.orgnih.gov this compound can participate in Suzuki reactions, where the iodine atom is replaced by the aryl or vinyl group from the boronic acid. evitachem.com The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, and requires a base to facilitate the transmetalation step. rsc.orgresearchgate.net The use of organotrifluoroborate salts in place of boronic acids can sometimes improve reaction outcomes by slowly releasing the active boronic acid, which suppresses common side reactions like protodeboronation and oxidative homocoupling. rsc.org

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an organohalide with an alkene in the presence of a base and a palladium catalyst. researchgate.net The reaction mechanism involves the interception of an alkylpalladium(II) intermediate. nih.gov While specific examples for this compound are not detailed in the provided sources, 3-iodoindazoles have been successfully coupled with methyl acrylate (B77674) using catalysts like PdCl₂(dppf). researchgate.net This suggests that this compound would be a viable substrate for similar transformations.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. rsc.org The standard conditions involve a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. rsc.org The high reactivity of the C–I bond makes aryl iodides excellent substrates for this transformation. rsc.org For poly-iodinated arenes, the reaction can be highly regioselective, with coupling occurring preferentially at the most accessible and sterically unhindered iodine position. rsc.org For example, in 5-substituted-1,2,3-triiodobenzenes, the Sonogashira coupling occurs exclusively at the terminal C–I bonds. rsc.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents (e.g., Ar-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) + Base (e.g., K₂CO₃) | High functional group tolerance; stable reagents. rsc.orgnih.gov |

| Heck | Alkenes (e.g., CH₂=CHR) | Pd catalyst + Base (e.g., Et₃N) | Forms a new C-C bond at an sp² carbon of the alkene. researchgate.netnih.gov |

| Sonogashira | Terminal Alkynes (e.g., R-C≡CH) | Pd catalyst + Cu(I) co-catalyst (e.g., CuI) + Amine Base | Efficiently forms aryl-alkyne bonds. rsc.orgrsc.org |

Copper-mediated reactions, particularly the Ullmann condensation, represent one of the oldest methods for forming aryl-aryl, aryl-ether, and aryl-amine bonds. acs.orgresearchgate.net These reactions typically involve coupling an aryl halide with an alcohol, amine, or another aryl species, often requiring high temperatures.

Modern advancements have led to milder conditions, frequently using copper(I) salts like CuI in combination with ligands such as amino acids or 1,10-phenanthroline (B135089) (phen). acs.orgnih.gov A proposed mechanism for the copper-catalyzed iododeboronation of arylboronic acids involves the transmetalation of the aryl group to a Cu(II) species, followed by disproportionation to Cu(III) and Cu(I), and subsequent reductive elimination to yield the aryl iodide. nih.govacs.org The ligand plays a crucial role, facilitating key steps like transmetalation and influencing the redox processes at the copper center. nih.govacs.org While direct intermolecular arylation of carboxylic acids using copper catalysis is not widely reported, intramolecular versions have been successful in synthesizing benzopyranones. acs.org

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a variety of standard organic transformations. smolecule.com These reactions allow for the modification of this functional group, further expanding the synthetic utility of the molecule.

Esterification: The carboxylic acid can be converted into its corresponding ester by reacting with an alcohol under acidic conditions or by using reagents like thionyl chloride followed by an alcohol. smolecule.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com Milder reducing agents like DIBAL-H can be used to obtain the corresponding aldehyde. vanderbilt.edu

Amide Formation: The carboxylic acid can be converted to an amide by first activating it, for example, by forming an acid chloride, which then reacts with an amine. Direct conversion is also possible using coupling reagents or by reacting esters with amines. researchgate.net

Halogenation: Conversion to an acid halide (e.g., an acid chloride) is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. vanderbilt.edu

These transformations are fundamental in organic synthesis and are applicable to this compound, enabling its incorporation into a wider array of target structures. beilstein-journals.org

Role of Iodine Substituent in Reactivity Enhancement

The iodine substituent is central to the high reactivity of this compound in many synthetic transformations, particularly in cross-coupling and nucleophilic substitution reactions. chemimpex.comfiveable.me

Good Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HI) and is a large, highly polarizable, and relatively stable anion. fiveable.me This property is fundamental to its displacement in nucleophilic aromatic substitution reactions. fiveable.me

C-I Bond Characteristics: Aryl iodides are more reactive than other aryl halides (bromides, chlorides) in the key oxidative addition step of palladium-catalyzed cross-coupling cycles. acs.org The carbon-iodine bond is weaker and more easily cleaved by the palladium(0) catalyst compared to C-Br and C-Cl bonds.

Hypervalent Iodine Chemistry: The iodine atom can be oxidized to form hypervalent iodine reagents (e.g., diaryliodonium salts). acs.org These species are highly reactive, with the aryl iodine group having a leaving ability estimated to be about 10⁶ times greater than that of triflate. This enables a range of transition-metal-free arylation reactions. acs.org

This enhanced reactivity makes aryl iodides, including this compound, valuable precursors in syntheses where milder reaction conditions are desired or where other halides fail to react. acs.org

Mechanisms of Halogen Bonding Interactions in Organic Reactions

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the Lewis acid) interacts with a Lewis base. bohrium.comnih.gov This phenomenon is particularly significant for iodine, which is the largest and most polarizable of the common halogens, making it the strongest halogen bond donor (I > Br > Cl >> F). nih.govbeilstein-journals.org

The basis of this interaction is the "σ-hole," a region of positive electrostatic potential located on the halogen atom along the axis of the R–X covalent bond (where X is the halogen). nih.govbeilstein-journals.org This positive region can attractively interact with electron-rich sites like lone pairs on heteroatoms or π-electrons. nih.gov

In the context of organic reactions, halogen bonding can play a crucial role in catalysis and reaction control. bohrium.comresearchgate.net

Substrate Activation: By forming a halogen bond, a halogen bond donor can activate a substrate by withdrawing electron density, similar to a hydrogen bond donor. This can lead to the elongation and activation of adjacent bonds. bohrium.com

Organocatalysis: Organoiodine compounds have been explored as catalysts where halogen bonding is the key interaction for substrate binding and activation. beilstein-journals.orgresearchgate.net

Supramolecular Chemistry: Halogen bonding serves as a directional and tunable interaction for building complex supramolecular assemblies. beilstein-journals.org

While direct studies on halogen bonding involving this compound were not found, the principles apply broadly to organoiodine compounds. The iodine atom in the molecule possesses a σ-hole and can engage in halogen bonding, potentially influencing its reactivity and interactions in solution-phase chemistry. bohrium.comnih.gov

Advanced Applications in Medicinal Chemistry and Drug Discovery

3-Iodo-2-methylbenzoic Acid as a Core Scaffold for Bioactive Molecules

This compound is recognized as a versatile compound and a key intermediate in organic synthesis and pharmaceutical research. chemimpex.com Its structure, featuring a carboxylic acid group, a methyl group, and an iodine atom on a benzene (B151609) ring, provides multiple reactive sites for chemical modification. This makes it an excellent core scaffold—a central molecular structure upon which more complex and diverse bioactive molecules can be built.

The distinct structure of the compound allows for the introduction of a wide array of functional groups, which is a critical aspect in medicinal chemistry for creating libraries of compounds with tailored properties for specific biological targets. chemimpex.com Researchers utilize this compound as a foundational building block for synthesizing these more complex molecules, leveraging its reactivity and stability. chemimpex.com Its role as an intermediate is crucial for developing novel pharmaceuticals, among other specialized chemicals. chemimpex.com

Synthesis of Pharmaceutical Agents

The application of this compound as a precursor is evident in the synthesis of various pharmaceutical agents. Its chemical versatility makes it a valuable starting material for drugs targeting a range of diseases.

Research has specifically highlighted the role of this compound as a key intermediate in the synthesis of pharmaceutical agents that target inflammatory diseases. chemimpex.com The development of new non-steroidal anti-inflammatory drugs (NSAIDs) is an ongoing area of research, and starting materials like this compound are valuable for creating novel compounds with potentially improved efficacy or different modes of action.

In biochemical research, this compound is utilized in studies of enzyme interactions and metabolic pathways. chemimpex.com Such research can provide critical insights into biological processes and help identify potential therapeutic targets for new enzyme inhibitors. chemimpex.com While specific enzyme inhibitors derived directly from this compound are not detailed in the surveyed literature, its role as a scaffold is crucial for the broader field of inhibitor design. The presence of the iodine atom is particularly relevant for creating potent inhibitors through mechanisms such as halogen bonding, which can enhance binding to an enzyme's active site. nih.govresearchgate.net

As a versatile intermediate, this compound serves as a starting point for a variety of complex molecules, including those with potential therapeutic applications. chemimpex.com Although its utility in the synthesis of pharmaceuticals is well-established, specific examples of its direct application as a precursor for antiviral or antibacterial agents are not extensively detailed in the available scientific literature.

The development of novel anticancer drugs often relies on innovative molecular scaffolds. This compound is classified as a useful source material for producing functional chemicals, including drugs. google.com However, while the potential exists for its use in oncology, detailed research findings or specific examples of anticancer agents synthesized directly from this compound are not prominently featured in current literature. The strategic use of halogenation in cancer drug design, particularly involving iodine, is a known strategy, suggesting the potential for future applications in this area. sciencedaily.com

Halogen Bonding in Ligand-Protein Interactions and Drug Design

A key feature of this compound in medicinal chemistry is the presence of the iodine atom, which can participate in a powerful, non-covalent interaction known as halogen bonding. ijres.org This type of interaction has become increasingly recognized as a vital tool in rational drug design. nih.govresearchgate.net

Halogen bonding occurs between an electron-deficient region on a halogen atom (termed a "σ-hole") and an electron-rich Lewis base, such as an oxygen, nitrogen, or sulfur atom found in the amino acid residues of a protein's binding pocket. ijres.orgacs.org The strength of this interaction increases with the size and polarizability of the halogen atom, following the trend F < Cl < Br < I. ijres.org Consequently, iodine is the most effective halogen at forming strong halogen bonds. ijres.org

This interaction is highly directional, providing specificity in how a ligand binds to its target protein. pnas.org In drug design, incorporating an iodine atom, such as that in this compound, can significantly enhance a molecule's binding affinity and selectivity for its intended target. nih.govresearchgate.net For example, the strategic placement of an iodine atom can lead to a more stable ligand-protein complex, which is a primary goal in the development of potent inhibitors and other therapeutic agents. pnas.orgnih.gov The ability of bromine and iodine to improve selectivity is a key reason they are inserted into drug candidates. nih.govresearchgate.net This makes scaffolds like this compound particularly attractive for developing new drugs where precise targeting is essential. sciencedaily.com

| Halogen (as Donor) | Relative Bond Strength | Common Acceptor Atoms in Proteins |

|---|---|---|

| Fluorine (F) | Weakest | Oxygen (from carbonyl, hydroxyl), Nitrogen, Sulfur ijres.orgpnas.org |

| Chlorine (Cl) | Moderate | |

| Bromine (Br) | Strong | |

| Iodine (I) | Strongest ijres.org |

Computational Studies on Halogen Bonding Strength

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). The iodine atom in this compound is a particularly effective halogen bond donor due to its large size, high polarizability, and the resulting region of positive electrostatic potential on its outer surface, known as a σ-hole. nih.gov

Computational methods, particularly Density Functional Theory (DFT) calculations, have become instrumental in quantifying the strength and nature of these interactions. researchgate.net Studies on model systems, such as complexes of substituted halobenzenes with N-methylacetamide (NMA), which mimics a peptide bond, provide significant insights into how substituents on the aromatic ring influence halogen bond strength. researchgate.net

Research has demonstrated that the electronic properties of substituents have a profound effect. Electron-withdrawing groups attached to the benzene ring tend to increase the positive electrostatic potential of the σ-hole on the halogen, thereby strengthening the halogen bond. researchgate.net Conversely, electron-donating groups decrease this potential and weaken the interaction. researchgate.net In the case of this compound, the electron-withdrawing carboxylic acid group is expected to enhance the halogen bonding capability of the iodine atom, while the electron-donating methyl group would have a counteracting, albeit weaker, effect.

The following table summarizes the general findings from computational studies on how different types of substituents affect halogen bond (XB) strength in halobenzene models.

| Substituent Type | Electronic Effect | Impact on σ-hole | Effect on Halogen Bond Strength | Example Groups |

|---|---|---|---|---|

| Electron-Withdrawing | Removes electron density from the ring | Increases positive electrostatic potential | Strengthens | -NO2, -CN, -COOH |

| Electron-Donating | Adds electron density to the ring | Decreases positive electrostatic potential | Weakens | -CH3, -OH, -NH2 |

This table illustrates the general principles of substituent effects on halogen bonding strength as determined by computational studies. researchgate.net

Experimental Validation of Halogen Bond Effects

While computational studies provide a theoretical framework, experimental validation is crucial for confirming the role and strength of halogen bonds in molecular recognition. X-ray crystallography is a primary tool for this purpose, allowing for the precise measurement of bond lengths and angles in protein-ligand complexes, which can confirm the presence of halogen bonds.

Systematic studies comparing a series of compounds with different halogen substitutions (e.g., chlorine, bromine, iodine) against a biological target can experimentally quantify the contribution of the halogen bond to binding affinity. acs.org For a series of inhibitors, replacing a chlorine or bromine with iodine at a position oriented towards a halogen bond acceptor (like a backbone carbonyl oxygen in a protein) often leads to a measurable increase in potency, assuming steric constraints are not violated. acs.orgmdpi.com

The strength of halogen bonds is comparable to that of weaker hydrogen bonds, such as C-H···O interactions, but they are generally less sensitive to the desolvation penalties that affect more polar interactions. acs.org This makes halogen bonding a particularly attractive strategy for optimizing ligand affinity in environments where traditional hydrogen bonding may be less effective.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of a series of related compounds to determine how specific structural modifications affect biological activity. mdpi.commdpi.com For this compound, SAR studies would involve modifying its three key functional regions: the carboxylic acid group, the iodine atom, and the methyl group, as well as the aromatic ring itself.

Carboxylic Acid Group: The acidic proton can be replaced, converting the acid to an ester, amide, or other bioisosteres. This modification impacts the compound's acidity, polarity, and ability to form hydrogen bonds, which can drastically alter its binding mode and pharmacokinetic properties. nih.gov

Iodine Atom: The iodine can be moved to different positions on the ring or replaced with other halogens (Br, Cl, F). This allows for a systematic probing of the role of halogen bonding. researchgate.net The size and polarizability of the halogen are critical determinants of the strength of this interaction.

Methyl Group: The methyl group's size and position influence the molecule's conformation and can create important steric interactions (either favorable or unfavorable) within a binding pocket. Replacing it with other alkyl groups or removing it can clarify its contribution to activity.

A hypothetical SAR study for a series of this compound derivatives targeting a specific enzyme might yield the results summarized below.

| Compound | R1 (at position 1) | R2 (at position 2) | R3 (at position 3) | Relative Activity (%) |

|---|---|---|---|---|

| Parent | -COOH | -CH3 | -I | 100 |

| Analog A | -COOCH3 (Ester) | -CH3 | -I | 60 |

| Analog B | -CONH2 (Amide) | -CH3 | -I | 85 |

| Analog C | -COOH | -CH3 | -Br | 70 |

| Analog D | -COOH | -H | -I | 45 |

This table represents a hypothetical SAR study, demonstrating how systematic chemical modifications to the this compound scaffold could influence biological activity.

Prodrug and Drug Delivery System Design

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. nih.gov The carboxylic acid group of this compound is an ideal handle for prodrug design. By converting the carboxylic acid to an ester or an amide, for instance, the physicochemical properties of the parent molecule can be significantly altered.

This strategy can be employed to:

Improve Oral Bioavailability: The polarity of the carboxylic acid can limit a drug's ability to cross the lipid membranes of the gut. Masking this group as a more lipophilic ester can enhance absorption, with the ester being subsequently hydrolyzed by esterase enzymes in the blood or liver to release the active carboxylic acid. nih.gov

Enhance Target Specificity: A prodrug can be designed to be activated by enzymes that are overexpressed at a specific site of disease, such as a tumor or an area of inflammation. nih.gov This allows for targeted release of the active drug, increasing efficacy and reducing systemic side effects.

Prolong Duration of Action: By modifying the promoiety (the part of the prodrug cleaved off), the rate of conversion to the active drug can be controlled, potentially leading to a slower, more sustained release and a longer therapeutic effect. nih.gov

For example, creating a valyl ester prodrug of a pharmacologically active derivative of this compound could target peptide transporters like hPEPT1 for improved intestinal absorption. nih.gov After absorption, cellular esterases would cleave the valine group, releasing the active drug.

Computational Chemistry and Spectroscopic Characterization of 3 Iodo 2 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 3-Iodo-2-methylbenzoic acid.

The electronic behavior of a molecule is governed by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability.

HOMO: For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the iodine atom, which has lone pairs of electrons. This orbital represents the region most susceptible to electrophilic attack.

LUMO: The LUMO is likely concentrated around the carboxylic acid group and the aromatic ring's anti-bonding π* orbitals. This region is the most favorable for accepting electrons, indicating its susceptibility to nucleophilic attack.

Table 1: Conceptual Molecular Orbital Characteristics of this compound

| Molecular Orbital | Probable Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Aromatic Ring, Iodine Atom | Site for electrophilic attack |

| LUMO | Carboxylic Acid Group, Aromatic Ring | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Defines chemical stability and reactivity |

This table is based on theoretical principles of molecular orbital theory applied to the structure of this compound.

The flexibility of this compound is primarily due to rotation around the single bond connecting the carboxylic acid group to the benzene ring. Conformational analysis maps the potential energy surface (PES) to identify stable conformers and the energy barriers between them.

While a specific PES for this compound is not widely published, studies on similar substituted benzoic acids, such as 3-(azidomethyl)benzoic acid and 2-fluorobenzoic acid, provide valuable insights. nih.govresearchgate.net The analysis typically involves rotating the C-C=O and O-H dihedral angles of the carboxyl group. The steric hindrance from the adjacent methyl group and the electronic influence of the iodine atom are expected to be the dominant factors determining the preferred conformation. Computational studies on related molecules have identified appreciable energy barriers between different conformers, indicating that distinct structural arrangements can be stable. nih.gov

Table 2: Representative Conformational Data for Substituted Benzoic Acids

| Compound | Dihedral Angle (τ) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 2-Fluorobenzoic Acid | O=C-O-H ≈ 180° | Planar, trans | 0.00 |

| 2-Fluorobenzoic Acid | O=C-O-H ≈ 0° | Planar, cis | ~2.5 |

| 3-(Azidomethyl)benzoic Acid | C-C-N-N | Conformer A | 0.00 |

Data is illustrative and based on computational studies of analogous compounds to represent the principles of conformational analysis. nih.govresearchgate.net

Quantum chemical calculations can predict molecular reactivity by mapping the electrostatic potential (ESP) and analyzing frontier molecular orbitals. For this compound, these predictions highlight two key areas of reactivity:

Electrophilic Aromatic Substitution: The directing effects of the substituents are crucial. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. Computational models can quantify the activation or deactivation of specific ring positions, helping to predict the outcome of reactions like nitration or halogenation.

Cross-Coupling Reactions: The carbon-iodine bond is a key reactive site. The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Theoretical calculations can model the transition states and reaction energies for these pathways, confirming the feasibility of using this molecule as a building block in complex organic synthesis. guidechem.com

Theoretical methods can accurately predict thermochemical properties like the enthalpy of formation (ΔfH°), which is crucial for understanding reaction thermodynamics. While experimental data for this compound is scarce, these properties can be reliably calculated. For context, the Active Thermochemical Tables (ATcT) provide a precise value for the parent compound, benzoic acid. anl.gov Similar computational approaches, often benchmarked against such high-accuracy data, can be applied to its derivatives. Studies on other complex benzoic acids, like trimellitic acid, have shown that computational models can predict these properties with high accuracy. nih.gov

Table 3: Experimentally Determined Enthalpy of Formation for Benzoic Acid

| Compound | Formula | Phase | ΔfH°(298.15 K) (kJ/mol) | Source |

|---|

This table provides reference data for the parent compound to illustrate the type of thermochemical properties that can be predicted computationally for its derivatives.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. These methods are fundamental in drug discovery and materials science.

Molecular docking simulations place a ligand into the binding site of a target protein and score the interaction, typically in terms of binding affinity (e.g., in kcal/mol). While specific docking studies for this compound are not prominent in the literature, research on other benzoic acid derivatives provides a clear framework for its potential interactions.

A study investigating benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease demonstrated that these molecules can fit into the active site and form key interactions. nih.gov The interactions are typically a combination of:

Hydrogen Bonds: Formed between the carboxylic acid group of the ligand and polar amino acid residues in the target's binding pocket (e.g., Glutamine, Serine, Cysteine). nih.gov

Hydrophobic Interactions: The benzene ring can interact with nonpolar residues.

Halogen Bonds: The iodine atom on this compound can act as a halogen bond donor, forming a specific, directional non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the protein backbone or side chains. This is a significant interaction that often enhances binding affinity and specificity.

Table 4: Representative Molecular Docking Results for Benzoic Acid Derivatives against SARS-CoV-2 Main Protease

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Benzoic Acid | -25.5 | HIS41, CYS145 |

| 2,5-Dihydroxybenzoic acid | -30.1 | GLU166, SER144 |

| Gallic Acid | -38.31 | GLY143, CYS145 |

Data adapted from a molecular docking study on benzoic acid derivatives and SARS-CoV-2, illustrating the methodology and type of results obtained. nih.gov

Binding Affinity Predictions

Computational methods, particularly molecular docking, are instrumental in predicting the binding affinity of a ligand to a biological target, such as a protein or enzyme. This in silico approach estimates the binding energy and preferred orientation of the ligand within the active site of the receptor.

While specific molecular docking studies for this compound are not extensively documented in the literature, the methodology can be described based on studies of similar benzoic acid derivatives. For instance, research on various benzoic acid derivatives against the SARS-CoV-2 main protease has demonstrated the utility of these computational predictions. nih.gov

The process typically involves:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is modeled and its energy is minimized using computational chemistry software.

Molecular Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various conformations and orientations. The algorithm then scores these poses based on a scoring function that calculates the free energy of binding.

Analysis of Results: The resulting scores indicate the predicted binding affinity. Lower binding energy values typically suggest a more stable protein-ligand complex. The interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, between the ligand and the amino acid residues of the protein are analyzed to understand the nature of the binding.

For this compound, the iodine atom can participate in halogen bonding, a non-covalent interaction that can significantly influence molecular recognition. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the methyl group and the aromatic ring contribute to hydrophobic interactions. These features are critical inputs for predicting its binding characteristics with various biological targets.

| Computational Method | Key Parameters Analyzed | Predicted Interactions for this compound |

|---|---|---|

| Molecular Docking | Binding Energy (kcal/mol), Inhibition Constant (Ki) | Hydrogen Bonding (Carboxyl Group), Halogen Bonding (Iodine), Hydrophobic Interactions (Aromatic Ring, Methyl Group) |

| Density Functional Theory (DFT) | HOMO/LUMO Energies, Molecular Electrostatic Potential | Prediction of reactive sites and non-covalent interaction capabilities |

Spectroscopic Analysis for Structural Elucidation (Excluding Basic Identification Data)

Advanced spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound and for providing deeper insights into its conformational and electronic properties.

While 1D ¹H and ¹³C NMR provide primary structural information, advanced NMR techniques offer more detailed connectivity and spatial relationships.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish atom connectivity.

COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC: This experiment would show direct correlations between protons and the carbon atoms they are attached to, allowing for unambiguous assignment of the ¹³C signals for the protonated aromatic carbons and the methyl group.

HMBC: Long-range (2-3 bond) correlations between protons and carbons are observed in an HMBC spectrum. This would be crucial for confirming the substitution pattern. For example, correlations would be expected between the methyl protons and the C1, C2, and C3 carbons of the aromatic ring, and between the aromatic protons and nearby quaternary carbons (e.g., the carboxyl carbon and the iodine-substituted carbon).

Solid-State NMR (SS-NMR): This technique provides information about the structure and dynamics of the molecule in the solid state. For this compound, SS-NMR could be used to study polymorphism (the existence of different crystal forms) and to determine internuclear distances and molecular orientation within the crystal lattice.

| NMR Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| ¹H-¹H COSY | Proton-proton coupling networks | Correlations between adjacent aromatic protons (H4, H5, H6). |

| ¹H-¹³C HSQC | Direct one-bond C-H correlations | Correlation between methyl protons and methyl carbon; correlations for each aromatic C-H pair. |

| ¹H-¹³C HMBC | Long-range (2-3 bond) C-H correlations | Correlations from methyl protons to C1, C2, and C3; from aromatic protons to quaternary carbons. |

| Solid-State NMR | Structure and dynamics in the solid phase | Characterization of crystal packing and potential polymorphic forms. |

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₇IO₂), the precise mass is a key identifying feature.

Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecule can be ionized, typically forming the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. The measured accurate mass is then compared to the theoretical mass calculated from the isotopic masses of the constituent elements. The high mass accuracy (typically < 5 ppm) allows for the confident assignment of the elemental composition. researchgate.net

Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion can provide structural information through fragmentation analysis. Characteristic losses, such as the loss of H₂O, COOH, or I, would help to confirm the structure.

| Parameter | Value for C₈H₇IO₂ | Source |

|---|---|---|

| Molecular Weight | 262.04 g/mol | nih.gov |

| Exact Mass | 261.94908 Da | nih.gov |

| Monoisotopic Mass | 261.94908 Da | nih.gov |

| Typical Adduct (Negative ESI) | [M-H]⁻ = 260.9418 Da | Calculated |

| Typical Adduct (Positive ESI) | [M+H]⁺ = 262.9563 Da | Calculated |